![molecular formula C8H20N2O2 B1661455 Hydroxylamine, O,O'-1,8-octanediylbis- CAS No. 91219-69-1](/img/structure/B1661455.png)
Hydroxylamine, O,O'-1,8-octanediylbis-
Overview
Description
Hydroxylamine, O,O’-1,8-octanediylbis- is a chemical compound with the formula C8H20N2O2 . It contains a total of 31 bonds, including 11 non-H bonds, 9 rotatable bonds, and 2 hydroxylamine(s) (aliphatic) . The molecule is composed of 32 atoms: 20 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of hydroxylamines, including Hydroxylamine, O,O’-1,8-octanediylbis-, involves various methods. One method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Other methods involve the use of transition-metal-catalyzed allylic substitutions .Molecular Structure Analysis
The molecular structure of Hydroxylamine, O,O’-1,8-octanediylbis- is characterized by its bond composition. It contains a total of 31 bonds, including 11 non-H bonds, 9 rotatable bonds, and 2 hydroxylamine(s) (aliphatic) .Chemical Reactions Analysis
Hydroxylamine, O,O’-1,8-octanediylbis- can undergo various chemical reactions. For instance, it can participate in O-alkylation and arylation reactions . It can also undergo reactions with various carbonyl compounds to give the corresponding α-functionalised products .Scientific Research Applications
- Application : Researchers have explored these compounds as potential inhibitors of ALDH1a2, which plays a role in retinoic acid biosynthesis from retinol .
Aldehyde Dehydrogenase Inhibition
Thermophysical Properties
Safety and Hazards
While specific safety and hazard information for Hydroxylamine, O,O’-1,8-octanediylbis- is not available, hydroxylamine in general is known to be a mutagenic and carcinogenic substance . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .
Future Directions
The future directions for Hydroxylamine, O,O’-1,8-octanediylbis- could involve advancements in electroanalysis directed toward the sensing of hydroxylamine . This is due to its widespread use in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors, and its status as a mutagenic and carcinogenic substance .
Mechanism of Action
Mode of Action
Hydroxylamine and its derivatives are known to interact with various biological molecules, potentially altering their structure and function .
Biochemical Pathways
Hydroxylamine and its derivatives are known to participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Action Environment
Environmental factors such as temperature, ph, and the presence of other chemicals can significantly impact the action of a compound .
properties
IUPAC Name |
O-(8-aminooxyoctyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2/c9-11-7-5-3-1-2-4-6-8-12-10/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWLZTWKEDJOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCON)CCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604301 | |
Record name | O,O'-Octane-1,8-diyldihydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxylamine, O,O'-1,8-octanediylbis- | |
CAS RN |
91219-69-1 | |
Record name | O,O'-Octane-1,8-diyldihydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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